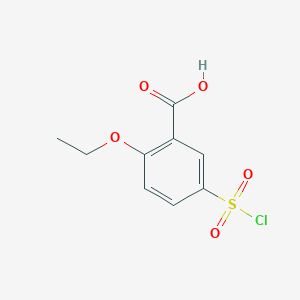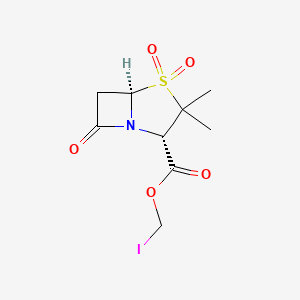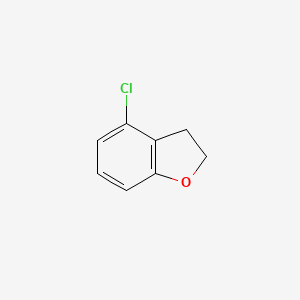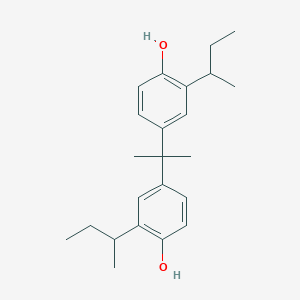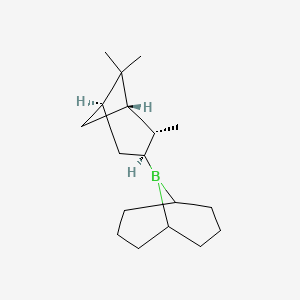
(S)-Alpine borane
Vue d'ensemble
Description
(S)-Alpine borane is a chiral organoboron compound widely used in organic synthesis, particularly in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable reagent in the production of enantiomerically pure compounds. The compound is derived from borane and is characterized by its unique three-dimensional structure, which allows it to interact selectively with different substrates.
Applications De Recherche Scientifique
(S)-Alpine borane has numerous applications in scientific research, including:
Chemistry: Used in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active molecules, including natural products and drug candidates.
Medicine: Utilized in the preparation of chiral intermediates for the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials with specific chiral properties.
Mécanisme D'action
Target of Action
The primary target of (S)-Alpine borane is alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . This compound interacts with these alkenes to initiate a series of chemical reactions .
Mode of Action
This compound interacts with its targets, the alkenes, through a process known as hydroboration-oxidation . In this process, the borane molecule acts as a Lewis acid, accepting two electrons in its empty p orbital from an alkene that is electron rich . This process allows boron to have an electron octet . The boron adds to the less substituted carbon of the alkene, which then places the hydrogen on the more substituted carbon . Both, the boron and the hydrogen add simultaneously on the same face of the double bond (syn addition) .
Biochemical Pathways
The hydroboration-oxidation process initiated by this compound affects the biochemical pathways involved in the production of alcohols . The reaction proceeds in an Anti-Markovnikov manner, where the hydrogen attaches to the more substituted carbon and the boron attaches to the least substituted carbon in the alkene double bond . This process leads to the production of alcohols .
Pharmacokinetics
Boron-containing compounds have unique characteristics that make them appealing in medicinal chemistry . At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair . This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .
Result of Action
The result of the action of this compound is the production of alcohols from alkenes . This is achieved through the hydroboration-oxidation process, where the boron in this compound attaches to the least substituted carbon in the alkene double bond, leading to the formation of alcohols .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the electrophilicity of boron and thus its ability to act as a Lewis acid . Additionally, the presence of other substances, such as other chemicals or pollutants, could potentially interact with this compound and affect its stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Alpine borane is typically prepared through the reaction of borane with a chiral ligand. One common method involves the use of a chiral oxazaborolidine ligand, which reacts with borane to form the desired chiral borane complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to maintain the stability of the chiral borane complex.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The process includes the careful handling of borane and the chiral ligand, as well as the use of advanced purification techniques to isolate the pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Alpine borane undergoes various types of chemical reactions, including:
Hydroboration: Addition of borane to alkenes to form organoboranes.
Reduction: Reduction of carbonyl compounds to alcohols.
Substitution: Substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes and borane in tetrahydrofuran (THF) as the solvent.
Reduction: Uses borane in combination with reducing agents like sodium borohydride.
Substitution: Often involves nucleophiles such as amines or alcohols.
Major Products:
Hydroboration: Produces trialkylboranes.
Reduction: Yields primary or secondary alcohols.
Substitution: Results in the formation of various organoboron compounds.
Comparaison Avec Des Composés Similaires
®-Alpine borane: The enantiomer of (S)-Alpine borane, used in similar applications but induces the opposite enantioselectivity.
Diisopinocampheylborane: Another chiral borane reagent used in asymmetric synthesis.
9-Borabicyclo[3.3.1]nonane (9-BBN): A borane reagent used for hydroboration reactions.
Uniqueness: this compound is unique due to its high enantioselectivity and versatility in various chemical reactions. Its ability to produce enantiomerically pure compounds with high efficiency makes it a preferred choice in asymmetric synthesis compared to other chiral borane reagents.
Propriétés
IUPAC Name |
9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGSBJCRYTLNU-NYCFMAHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447356 | |
| Record name | B-isopinocampheyl-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42371-63-1 | |
| Record name | B-isopinocampheyl-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Alpine-Boraneâ?¢ Alpine-Borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


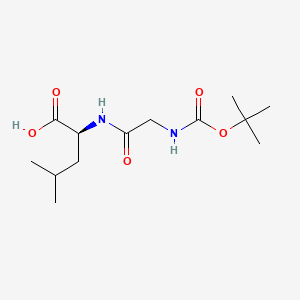

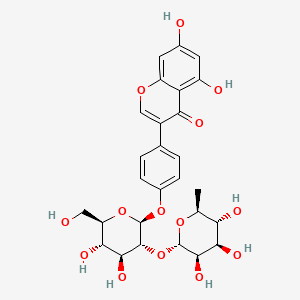
![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)
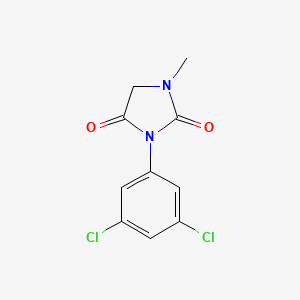
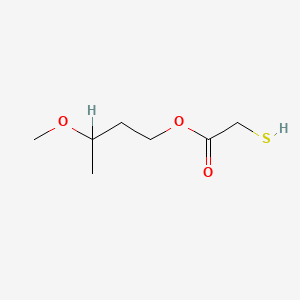
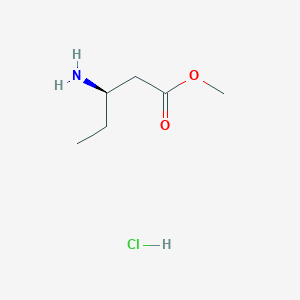
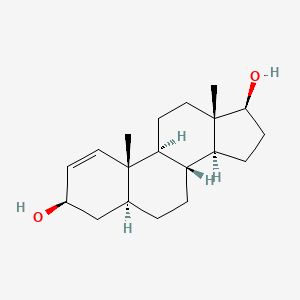
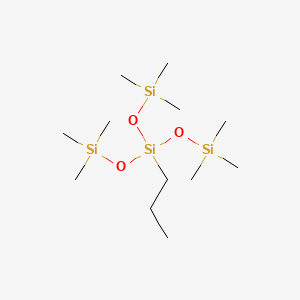
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
